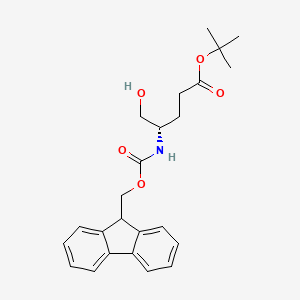

Fmoc-Glutamol(OtBu)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

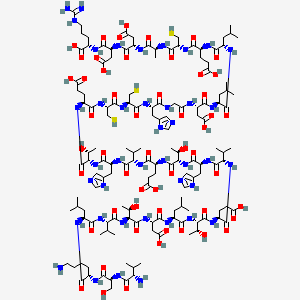

Fmoc-Glutamol(OtBu), also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester, is a selectively protected building block used in peptide synthesis. It is widely utilized in the preparation of γ-glutamyl peptides through Fmoc solid-phase peptide synthesis (SPPS). This compound is known for its high purity and stability, making it an essential reagent in various biochemical and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

Fmoc-Glutamol(OtBu) plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. After condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Cellular Effects

The cellular effects of Fmoc-Glutamol(OtBu) are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of specific peptide sequences

Molecular Mechanism

The molecular mechanism of Fmoc-Glutamol(OtBu) involves its role as a building block in peptide synthesis . It exerts its effects at the molecular level through its interactions during the synthesis process. It can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-Glutamol(OtBu) in laboratory settings are largely related to its role in peptide synthesis

Metabolic Pathways

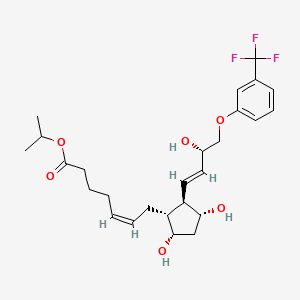

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glutamol(OtBu) involves several steps:

Preparation of Glu(OtBu)2: This is achieved by reacting glutamic acid with tert-butyl alcohol in the presence of an acid catalyst.

Selective Removal of 1-tert-butyl Ester: The Glu(OtBu)2 is treated with a copper salt to selectively remove one of the tert-butyl esters, resulting in Cu[Glu(OtBu)]x.

Removal of Copper: The copper is then removed to obtain Glu(OtBu).

Reaction with Fmoc-Osu or Fmoc-Cl: Finally, Glu(OtBu) is reacted with Fmoc-Osu or Fmoc-Cl to yield Fmoc-Glutamol(OtBu).

Industrial Production Methods: The industrial production of Fmoc-Glutamol(OtBu) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Glutamol(OtBu) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various derivatives .

Scientific Research Applications

Fmoc-Glutamol(OtBu) has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

Biology: It is used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is used in the production of various biochemical reagents and diagnostic tools.

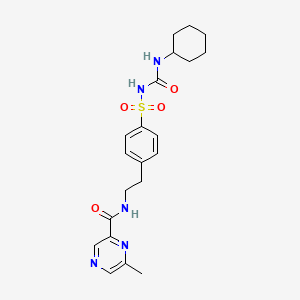

Mechanism of Action

The mechanism of action of Fmoc-Glutamol(OtBu) involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The tert-butyl ester protects the carboxyl group, preventing unwanted side reactions. These protective groups can be selectively removed under specific conditions, allowing for the synthesis of complex peptides and proteins .

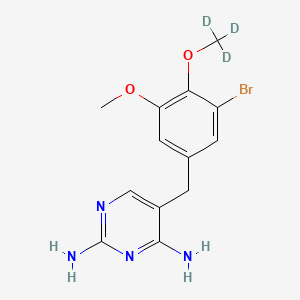

Comparison with Similar Compounds

Fmoc-Glu(OtBu)-OH: Another protected glutamic acid derivative used in peptide synthesis.

Fmoc-Gla(OtBu)2-OH:

Fmoc-D-Glu(OtBu)-OH: The D-enantiomer of Fmoc-Glutamol(OtBu), used in the synthesis of D-peptides.

Uniqueness: Fmoc-Glutamol(OtBu) is unique due to its high purity and stability, making it an ideal reagent for peptide synthesis. Its selective protective groups allow for precise control over the synthesis process, resulting in high-quality peptides and proteins .

Properties

IUPAC Name |

tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRSVJWUWKIUAA-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)

![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)